molecular formula C9H10F2N2O B12985213 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one

Cat. No.: B12985213
M. Wt: 200.19 g/mol
InChI Key: ZPXZCPAGMXXPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

3-amino-1-(3,3-difluorocyclobutyl)pyridin-2-one

InChI

InChI=1S/C9H10F2N2O/c10-9(11)4-6(5-9)13-3-1-2-7(12)8(13)14/h1-3,6H,4-5,12H2

InChI Key

ZPXZCPAGMXXPKL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the difluorocyclobutyl intermediate, which is then coupled with a pyridinone derivative The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl moiety can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one can be compared with other pyridinone derivatives, such as:
    • 3-Amino-1-(3,3-difluorocyclopropyl)pyridin-2(1H)-one
    • 3-Amino-1-(3,3-difluorocyclopentyl)pyridin-2(1H)-one

Uniqueness

The unique combination of the difluorocyclobutyl moiety and the pyridinone core in 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The molecular formula of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one is C9H10F2N2O, with a molecular weight of 200.19 g/mol. The compound features a pyridinone core substituted with a difluorocyclobutyl group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H10F2N2O
Molecular Weight200.19 g/mol
IUPAC Name3-amino-1-(3,3-difluorocyclobutyl)pyridin-2-one
InChI KeyZPXZCPAGMXXPKL-UHFFFAOYSA-N

The biological activity of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluorocyclobutyl moiety enhances the compound's binding affinity and selectivity for these targets. The amino group can form hydrogen bonds and participate in other interactions that modulate the activity of target proteins, leading to various biological effects.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of kinases that play crucial roles in cell signaling and proliferation. Such inhibition can lead to reduced cell growth in certain cancer cell lines.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in A-549 (lung cancer) and MCF-7 (breast cancer) cell lines at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of the compound in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structural features of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one differentiate it from other pyridinone derivatives. For example:

Compound NameBiological Activity
3-Amino-1-(3,3-difluorocyclopropyl)pyridin-2(1H)-oneModerate anticancer activity
3-Amino-1-(3,3-difluorocyclopentyl)pyridin-2(1H)-oneLower selectivity for targets

The difluorocyclobutyl group enhances its selectivity and potency compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.